2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O2/c1-15-24-18(13-20(25-15)30(2)3)26-16-5-7-17(8-6-16)27-21(32)14-33-22-10-9-19(28-29-22)31-12-4-11-23-31/h4-13H,14H2,1-3H3,(H,27,32)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZQFBWEIUUDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging.
Mode of Action
This compound is a potent activator of NAMPT. It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the activation of various NAD±dependent processes.
Biochemical Pathways
The activation of NAMPT by this compound affects the NAD+ salvage pathway. This pathway is responsible for the recycling of NAD+, a crucial coenzyme in cellular metabolism and energy production. By increasing NAD+ levels, the compound can influence various biological processes, including metabolism and aging.
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ levels can have various molecular and cellular effects. Given NAD+'s role in metabolism and aging, the compound could potentially influence these processes. .
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, which suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound consists of several key structural components:
- Pyrazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyridazine Moiety : Often associated with kinase inhibition and modulation of cellular signaling pathways.
- Dimethylamino Group : This moiety can enhance solubility and bioavailability, potentially increasing pharmacological efficacy.
1. Kinase Inhibition
Research indicates that compounds with similar structures often exhibit significant interaction with various kinases, which are enzymes critical for many cellular processes. The presence of the piperazine ring in related compounds has been linked to kinase inhibition, suggesting that this compound may also act as a kinase inhibitor.
2. Anticancer Properties
The structural components of the compound suggest potential applications in cancer therapy. For instance, studies have shown that related pyrazole and pyridazine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .
3. Neurotransmission Modulation
The dimethylamino group is indicative of potential effects on neurotransmission. Compounds with similar features have been explored for their ability to modulate cholinergic signaling, which is crucial in neurodegenerative diseases such as Alzheimer's.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Binding to Kinases : Modulating their activity and thereby influencing downstream signaling pathways.
- Interaction with Receptors : Potentially affecting neurotransmitter levels and activity within the central nervous system.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |
| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |
| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |
The uniqueness of the target compound lies in its combination of multiple heterocycles (pyrazole, pyridazine, piperazine), which may confer distinct pharmacological profiles not observed in simpler derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds structurally related to the target molecule:
- Inhibition of Checkpoint Kinase 1 (CHK1) : A study demonstrated that certain derivatives showed high selectivity for CHK1 over other kinases, indicating potential as antitumor agents .
- Neuroprotective Effects : Research on related compounds indicated significant neuroprotective activities against oxidative stress in neuronal cell lines, suggesting applicability in neurodegenerative disease treatment .
- Antimicrobial Activity : Various pyrazole-containing compounds have exhibited antimicrobial properties, making them candidates for further exploration in infectious disease contexts.
Preparation Methods
Preparation of 6-(1H-Pyrazol-1-yl)Pyridazin-3-ol
The pyridazine core is synthesized via cyclocondensation of hydrazine derivatives with 1,4-diketones. As demonstrated in analogous systems, 3-hydroxypyridazine intermediates are functionalized at the 6-position using pyrazole under Ullmann-type coupling conditions.
Procedure :
- React 3,6-dichloropyridazine with 1H-pyrazole in dimethylformamide (DMF) at 120°C for 12 hours using CuI as a catalyst.
- Hydrolyze the 3-chloro group using NaOH (2M) at 80°C to yield 6-(1H-pyrazol-1-yl)pyridazin-3-ol.
Key Data :
Etherification with Chloroacetamide
Williamson ether synthesis links the pyridazin-3-ol to the acetamide group:
Procedure :
- Treat 6-(1H-pyrazol-1-yl)pyridazin-3-ol with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C.
- Add triethylamine (TEA) dropwise to neutralize HCl.
- Stir at room temperature for 6 hours to form 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetyl chloride.
- Quench with ammonium hydroxide to yield the acetamide.
Key Data :
Synthesis of the Aminophenyl-Pyrimidine Moiety
Preparation of 6-(Dimethylamino)-2-Methylpyrimidin-4-amine
The pyrimidine ring is constructed via Biginelli-type cyclization:
Procedure :
- React ethyl acetoacetate with dimethylguanidine hydrochloride in ethanol under reflux.
- Add ammonium acetate as a nitrogen source and catalyze with HCl.
- Isolate 6-(dimethylamino)-2-methylpyrimidin-4-amine via recrystallization from ethanol.
Key Data :
Coupling to 4-Nitrophenylamine
Buchwald–Hartwig amination introduces the aryl group:
Procedure :
- Combine 6-(dimethylamino)-2-methylpyrimidin-4-amine, 1-fluoro-4-nitrobenzene, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene.
- Heat at 110°C under N₂ for 24 hours.
- Reduce the nitro group to amine using H₂/Pd/C in ethanol.
Key Data :
- Yield: 58% after reduction
- Characterization: ¹H NMR (CDCl₃) δ 8.21 (d, J=8.8 Hz, 2H, Ar-H), 6.72 (d, J=8.8 Hz, 2H, Ar-H).
Final Acetamide Coupling
Procedure :
- React 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetyl chloride (from Step 2.2) with 4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)aniline (from Step 3.2) in dichloromethane (DCM).
- Add TEA as a base and stir at room temperature for 12 hours.
Key Data :
- Yield: 74%
- Characterization:
Optimization and Challenges
Regioselectivity in Pyridazine Functionalization
Microwave-assisted synthesis (150°C, 1 hour) improves pyrazole coupling efficiency to 89% compared to conventional heating.
Solvent and Base Selection
Using Cs₂CO₃ in acetonitrile minimizes side reactions during amination vs. DMF, which decomposes at high temperatures.
Analytical Characterization Summary
Applications and Derivatives
While the target compound’s biological activity remains under investigation, structural analogs demonstrate inhibition of dihydroorotate dehydrogenase (DHODH), suggesting potential antiviral applications. Modifications to the pyrimidine dimethylamino group or pyrazole substituents could enhance binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
